molecular formula C6H8BNO3 B151205 2-Methoxypyridine-4-boronic acid CAS No. 762262-09-9

2-Methoxypyridine-4-boronic acid

Cat. No.: B151205
CAS No.: 762262-09-9
M. Wt: 152.95 g/mol
InChI Key: DHQMUJSACXTPEA-UHFFFAOYSA-N
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Description

2-Methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position of the pyridine ring, and a methoxy group is attached to the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

2-Methoxypyridine-4-boronic Acid is primarily used as a coupling reagent in the synthesis of efficacious pyrrolopyridazines, which are known to inhibit JAK1/3 . The primary targets of this compound are therefore the Janus Kinase 1 and 3 (JAK1/3) enzymes.

Mode of Action

The compound interacts with its targets through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the formation of carbon–carbon bonds, facilitated by a transition metal catalyst, typically palladium . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with the electrophilic organic groups. In transmetalation, the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The compound’s role in this pathway allows for the synthesis of complex organic molecules, such as pyrrolopyridazines, which can inhibit JAK1/3 enzymes .

Pharmacokinetics

The compound’s role as a reagent in the suzuki–miyaura cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific conditions of the reaction and the nature of the other compounds involved .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the synthesis of pyrrolopyridazines . These compounds are known to inhibit JAK1/3 enzymes, which play a crucial role in signal transduction for various cytokines and growth factors involved in hematopoiesis and immune cell function .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base . Additionally, safety data suggests that the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation . The compound may also pose certain hazards, including skin and eye irritation, and respiratory toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypyridine-4-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-methoxypyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 2-Methoxypyridine-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the methoxy group can influence the electronic properties of the pyridine ring, enhancing its utility in various synthetic applications .

Properties

IUPAC Name

(2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQMUJSACXTPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634895
Record name (2-Methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762262-09-9
Record name (2-Methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyridin-4-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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